Methyl 2,6-dichlorobenzoate

Lipophilicity Membrane Permeability ADME

Regioisomer-dependent variability in reactivity and biological recognition complicates 2,6-dihalogenated benzoate sourcing. Methyl 2,6-dichlorobenzoate (CAS 14920-87-7) provides a defined solution: • XLogP3 2.8-superior membrane permeability vs. parent acid (log Kow ≈2.23) • 2,6-Cl pattern blocks microbial benzoate-oxidizing enzyme induction, unlike 3-/4-Cl isomers • Low mp (25-30°C) enables ambient handling vs. higher-melting regioisomers ≥98% purity; scalable synthesis (86% isolated yield route). In stock for global dispatch.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 14920-87-7
Cat. No. B164890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichlorobenzoate
CAS14920-87-7
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
InChIKeyHEYGSGDIWJDORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-Dichlorobenzoate (CAS 14920-87-7): Procurement-Ready Physicochemical and Structural Baseline


Methyl 2,6-dichlorobenzoate (CAS 14920-87-7) is a halogenated aromatic ester belonging to the chlorobenzoate class, characterized by a methyl ester group and chlorine substituents at the 2- and 6-positions of the benzene ring [1]. It exhibits a molecular formula of C8H6Cl2O2 and a molecular weight of 205.03 g/mol [2]. Computed physicochemical properties include an XLogP3 of 2.8, a topological polar surface area of 26.3 Ų, and a density of 1.355 g/cm³ [3][4]. The compound is a solid at ambient temperature with a melting point range of 25–30 °C and a boiling point of 136–138 °C at 15 mmHg [5]. It serves as a versatile synthetic intermediate in pharmaceutical, agrochemical, and materials science research, with reported purities of ≥97–99% from commercial suppliers .

Why Methyl 2,6-Dichlorobenzoate (14920-87-7) Cannot Be Replaced by Other Dichlorobenzoate Esters or the Parent Acid in Research Applications


Substituting methyl 2,6-dichlorobenzoate with alternative dichlorobenzoate esters (e.g., 2,4- or 3,5-isomers) or the parent acid introduces quantifiable changes in lipophilicity, metabolic stability, and biochemical recognition that directly impact experimental outcomes. The unique ortho-substitution pattern at the 2- and 6-positions creates steric hindrance around the ester carbonyl, which alters both reactivity and biological recognition relative to other regioisomers [1]. Compared to 2,6-dichlorobenzoic acid (pKa = 1.69), the methyl ester is substantially more lipophilic (XLogP3 = 2.8 vs. log Kow ≈ 2.23 for the acid anion), enhancing membrane permeability in cellular assays [2][3]. In biodegradation studies, 2,6-dichlorobenzoate fails to induce benzoate-oxidizing activity in Acinetobacter calcoaceticus, whereas 3- and 4-chlorobenzoates serve as effective inducers—a stark difference in microbial recognition driven by chlorine positioning [4]. These divergent properties mean that generic substitution without verification can compromise synthetic yields, alter pharmacokinetic profiles, or invalidate comparative biological assays.

Quantitative Comparative Evidence: Methyl 2,6-Dichlorobenzoate (14920-87-7) vs. Closest Analogs in Key Selection Dimensions


Lipophilicity Comparison: Methyl 2,6-Dichlorobenzoate vs. 2,6-Dichlorobenzoic Acid and Unsubstituted Methyl Benzoate

Methyl 2,6-dichlorobenzoate exhibits a computed XLogP3 of 2.8, substantially higher than the parent acid (log Kow = 2.23 for the anionic form) and more than double the lipophilicity of unsubstituted methyl benzoate (log P ≈ 2.12) [1]. This enhanced lipophilicity, conferred by the combination of the methyl ester and the 2,6-dichloro substitution pattern, predicts improved passive membrane diffusion compared to the more polar acid form and to non-chlorinated esters [2].

Lipophilicity Membrane Permeability ADME

Microbial Induction Failure: 2,6-Dichlorobenzoate vs. 3-Chlorobenzoate and 4-Chlorobenzoate in Acinetobacter calcoaceticus

In a controlled study of benzoate-oxidizing enzyme induction in Acinetobacter calcoaceticus strain Bs 5, 2,6-dichlorobenzoate failed completely to induce activity, whereas 3-chlorobenzoate and 4-chlorobenzoate induced measurable oxidative activity [1]. The study established an induction potency order of 4-chlorobenzoate > 3-chlorobenzoate > 2-chlorobenzoate, with 2,6-dichlorobenzoate showing no detectable induction above baseline even at concentrations up to 1 mM [1]. This demonstrates that the 2,6-dichloro substitution pattern sterically and/or electronically prevents recognition by the bacterial regulatory system.

Biodegradation Enzyme Induction Environmental Fate

Parent Acid pKa and Ester Hydrolytic Stability: Methyl 2,6-Dichlorobenzoate vs. 2,6-Dichlorobenzoic Acid

The parent acid, 2,6-dichlorobenzoic acid, possesses a low pKa of 1.69, reflecting strong acidity due to the electron-withdrawing ortho-chloro substituents [1]. Conversion to the methyl ester eliminates the acidic proton and substantially increases lipophilicity (XLogP3 = 2.8), thereby modulating both solubility and membrane permeability [2]. The ester is stable under neutral conditions but can be hydrolyzed to regenerate the active acid in biological systems, a property exploited in prodrug strategies where the free acid exhibits antimycobacterial activity but suffers from poor membrane diffusion [1][3].

Prodrug Design Hydrolytic Stability pKa

Synthetic Yield Benchmark: Methyl 2,6-Dichlorobenzoate via Optimized Esterification (Patent CN114181076A)

A patented preparation method (CN114181076A) for 2,6-dihalogenated methyl benzoates, specifically exemplified with methyl 2,6-dichlorobenzoate, reports an isolated yield of 86% using dimethyl carbonate as the methylating agent and DABCO as a catalyst at 90 °C for 10 hours [1]. This yield serves as a quantitative benchmark for evaluating alternative synthetic routes and for assessing the commercial viability of large-scale production. In contrast, traditional Fischer esterification of 2,6-dichlorobenzoic acid with methanol under sulfuric acid catalysis yields product with lower efficiency due to steric hindrance from the ortho-chloro substituents .

Organic Synthesis Process Chemistry Yield Optimization

Physical State and Handling Properties: Methyl 2,6-Dichlorobenzoate vs. Methyl 3,5-Dichlorobenzoate

Methyl 2,6-dichlorobenzoate is a low-melting solid with a melting point range of 25–30 °C, whereas methyl 3,5-dichlorobenzoate melts at approximately 47–49 °C [1][2]. The lower melting point of the 2,6-isomer facilitates easier handling and dissolution at ambient laboratory temperatures, reducing the need for heating during formulation [1]. Additionally, the 2,6-isomer exhibits a lower density (1.355 g/cm³) compared to the 3,5-isomer (density ~1.4 g/cm³), which may influence crystallization behavior and solvent compatibility [3].

Physical Properties Formulation Handling

Optimal Procurement and Application Scenarios for Methyl 2,6-Dichlorobenzoate (14920-87-7) Based on Quantitative Evidence


Prodrug Design and Antimycobacterial Agent Development

The ester form of 2,6-dichlorobenzoate is ideally suited for prodrug strategies targeting intracellular pathogens such as Mycobacterium tuberculosis. The low pKa (1.69) of the parent acid limits its passive membrane diffusion, but the methyl ester (XLogP3 = 2.8) readily crosses cell membranes [1][2]. Once intracellular, esterases hydrolyze the methyl ester, releasing the active acid to exert antimycobacterial effects [1]. This property makes methyl 2,6-dichlorobenzoate a superior starting material for developing ester-based prodrug libraries.

Environmental Fate and Biodegradation Studies

Given the compound's inability to induce benzoate-oxidizing enzymes in Acinetobacter calcoaceticus (unlike 3- and 4-chlorobenzoates), methyl 2,6-dichlorobenzoate serves as a specific model compound for studying recalcitrant chlorinated aromatics in environmental microbiology [3]. Researchers investigating the degradation pathways of herbicides (e.g., dichlobenil metabolites) or polychlorinated biphenyls (PCBs) can use this compound to probe the steric and electronic barriers to microbial metabolism conferred by the 2,6-dichloro substitution pattern [3].

Scalable Synthetic Intermediate for Agrochemical and Pharmaceutical APIs

The patented synthesis method achieving 86% isolated yield using dimethyl carbonate and DABCO provides a robust, scalable route for producing methyl 2,6-dichlorobenzoate in multi-kilogram quantities [4]. This makes the compound a cost-effective building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals requiring a 2,6-dihalogenated benzoate core, including certain herbicides and antiviral agents .

Crystallization and Formulation Development

The low melting point (25–30 °C) and moderate density (1.355 g/cm³) of methyl 2,6-dichlorobenzoate simplify its handling and dissolution in common organic solvents at room temperature, compared to higher-melting regioisomers like methyl 3,5-dichlorobenzoate (mp 47–49 °C) [5][6]. This physical property profile is advantageous for developing solution-based formulations or for use as a reference standard in analytical method development.

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